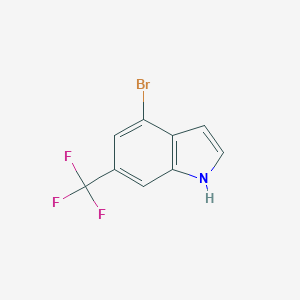

4-Bromo-6-(trifluoromethyl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-7-3-5(9(11,12)13)4-8-6(7)1-2-14-8/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQHXKQOACYLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646642 | |

| Record name | 4-Bromo-6-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-93-7 | |

| Record name | 4-Bromo-6-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-6-(trifluoromethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-(trifluoromethyl)-1H-indole is a halogenated and trifluoromethyl-substituted indole derivative. The indole scaffold is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals. The strategic incorporation of a bromine atom and a trifluoromethyl group onto the indole ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for various biological targets. These characteristics make this compound a valuable building block in medicinal chemistry and drug discovery programs. This technical guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on experimental details and data.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in chemical synthesis and biological assays.

| Property | Value |

| CAS Number | 1000342-93-7 |

| Molecular Formula | C₉H₅BrF₃N |

| Molecular Weight | 264.04 g/mol |

| Appearance | Off-white to light yellow powder |

| Purity | Typically ≥97% |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances.[1] |

Synthesis of this compound

The synthesis of this compound can be approached through established indole synthesis methodologies, most notably the Leimgruber-Batcho indole synthesis. This method is advantageous due to its use of readily available starting materials and generally mild reaction conditions.

Proposed Synthetic Pathway: Leimgruber-Batcho Synthesis

A plausible synthetic route starting from 2-methyl-3-bromo-5-(trifluoromethyl)nitrobenzene is outlined below. This pathway is analogous to the synthesis of similar substituted indoles.[2][3]

Caption: Proposed Leimgruber-Batcho synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a detailed, hypothetical experimental protocol based on established procedures for similar indole syntheses.[2][3]

Step 1: Synthesis of the Enamine Intermediate

-

To a solution of 2-methyl-3-bromo-5-(trifluoromethyl)nitrobenzene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (5.0 eq) and pyrrolidine (1.0 eq).

-

Heat the reaction mixture to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Add methanol to the residue while stirring to precipitate the enamine intermediate as a solid.

-

Filter the solid, wash with cold methanol, and dry under vacuum.

Step 2: Synthesis of this compound

-

Suspend the enamine intermediate (1.0 eq) in a 1:1 mixture of methanol and tetrahydrofuran (THF).

-

Add Raney nickel (a catalytic amount) to the suspension.

-

Cool the mixture to 0 °C and slowly add hydrazine monohydrate (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite and wash the filter cake with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford this compound.

Spectroscopic Data

Table of Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. The N-H proton of the indole ring will likely appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons in the range of δ 100-140 ppm. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 263 and 265 in an approximate 1:1 ratio, characteristic of a monobrominated compound. |

| IR (KBr) | N-H stretching vibration around 3400 cm⁻¹. C-H stretching of the aromatic ring around 3100 cm⁻¹. C=C stretching of the aromatic ring in the region of 1600-1450 cm⁻¹. Strong C-F stretching bands are expected in the 1350-1100 cm⁻¹ region. |

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. The addition of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The bromine atom provides a versatile handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.

While specific biological activity for this compound has not been extensively reported, a complex derivative incorporating a "4-bromo-3-(trifluoromethyl)phenyl" moiety has been investigated for its antitubercular activity.[4] This suggests that indole-containing compounds with this substitution pattern may have potential as antimicrobial agents.

Potential Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.

Caption: A logical workflow for the use of this compound in drug discovery.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its synthesis can be achieved through established methodologies, and its unique substitution pattern offers opportunities for the generation of diverse chemical libraries. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

An In-depth Technical Guide to 4-Bromo-6-(trifluoromethyl)-1H-indole: Core Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-6-(trifluoromethyl)-1H-indole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document collates available data on its chemical identity, physical characteristics, and spectral properties. While a specific, detailed experimental protocol for its synthesis is not widely published, this guide outlines general synthetic strategies applicable to this class of compounds.

Core Properties of this compound

This compound is a disubstituted indole featuring a bromine atom at the 4-position and a trifluoromethyl group at the 6-position of the indole ring. These substitutions are known to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel bioactive molecules.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from commercial suppliers and databases, experimentally verified values for properties such as melting and boiling points are not consistently reported in peer-reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrF₃N | [2][3] |

| Molecular Weight | 264.04 g/mol | [2][3] |

| CAS Number | 1000342-93-7 | [2][3] |

| Appearance | Not specified (likely a solid) | |

| Purity | ≥95% - 97% (as commercially available) | [4] |

| Predicted Boiling Point | 298.1°C at 760 mmHg | |

| Storage Conditions | Store in a cool, dry, well-ventilated area.[5] Keep in a dark place, sealed in dry, room temperature conditions. |

Solubility and Stability

Spectroscopic and Analytical Data

Comprehensive, experimentally verified spectroscopic data for this compound is not currently available in published literature. The following represents expected spectral characteristics based on the analysis of closely related indole derivatives. Researchers are advised to acquire and interpret their own analytical data for this specific compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring system, with chemical shifts influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbon atoms attached to the bromine and trifluoromethyl groups, as well as those in their vicinity, will exhibit characteristic chemical shifts and potentially C-F coupling.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (264.04 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration, C-H stretching of the aromatic ring, and C-F stretching of the trifluoromethyl group.

Synthesis and Reactivity

While a specific, step-by-step, and validated synthetic protocol for this compound is not detailed in the available literature, its synthesis can be approached through established methods for the preparation of substituted indoles. The reactivity of the molecule is dictated by the indole nucleus and the attached functional groups. The bromine atom at the C4 position offers a handle for further functionalization through various cross-coupling reactions.

General Synthetic Strategies

The synthesis of halogenated and trifluoromethyl-substituted indoles often involves multi-step sequences. Common strategies that could be adapted for the synthesis of this compound include:

-

Fischer Indole Synthesis: This classic method involves the reaction of a suitably substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.

-

Leimgruber-Batcho Indole Synthesis: This is a high-yielding method for preparing substituted indoles.

-

Bartoli Indole Synthesis: This method is particularly useful for the synthesis of 7-substituted indoles but can be adapted for other substitution patterns.

-

Palladium-Catalyzed Cyclization Reactions: Modern synthetic methods often employ transition metal catalysis to construct the indole ring system.[6]

A plausible synthetic workflow could involve the preparation of a suitably substituted aniline precursor, followed by cyclization to form the indole ring. The bromine and trifluoromethyl groups could be introduced either on the starting materials or at a later stage in the synthetic sequence.

Caption: Generalized synthetic workflow for substituted indoles.

Experimental Considerations for Synthesis

For any synthetic endeavor towards this compound, the following experimental aspects should be considered:

-

Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, catalyst, and reaction time is crucial for achieving good yields and purity.

-

Purification: The final product and intermediates will likely require purification by techniques such as column chromatography, recrystallization, or distillation.

-

Characterization: Thorough characterization of the synthesized compound using NMR, MS, and IR spectroscopy is essential to confirm its identity and purity.

Potential Applications and Future Directions

Indole derivatives are a cornerstone in drug discovery, with numerous approved drugs containing this scaffold.[7] The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability and binding affinity, making trifluoromethyl-substituted indoles highly attractive for pharmaceutical research.[1] The bromine atom provides a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for biological screening.

Given the limited publicly available data on the biological activity of this compound, its potential applications remain to be explored. Future research could focus on:

-

Synthesis and Characterization: Development and publication of a detailed and robust synthetic protocol, along with complete analytical and spectroscopic characterization.

-

Biological Screening: Evaluation of its activity in various biological assays, particularly in areas where indole derivatives have shown promise, such as oncology, neuroscience, and infectious diseases.

-

Structure-Activity Relationship (SAR) Studies: Using this compound as a scaffold to synthesize and test a library of derivatives to understand the relationship between their chemical structure and biological activity.

The following diagram illustrates a potential workflow for the exploration of this compound in a drug discovery context.

Caption: Drug discovery workflow utilizing the target compound.

This technical guide serves as a foundational resource for researchers interested in this compound. While significant gaps in the experimental data exist, the information provided herein offers a starting point for further investigation into the synthesis, characterization, and potential applications of this promising chemical entity.

References

- 1. 13544-43-9|6-(Trifluoromethyl)-1H-indole|BLD Pharm [bldpharm.com]

- 2. 1H-Indole, 4-broMo-6-(trifluoroMethyl)- | 1000342-93-7 [chemicalbook.com]

- 3. This compound - CAS:1000342-93-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [acrospharmatech.com]

- 6. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Substituted Indoles: A Technical Guide for Researchers

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for creating substituted indoles, presents quantitative data on their biological activities, and elucidates the key signaling pathways through which they exert their effects. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of this versatile heterocyclic system.

Core Synthetic Methodologies for Substituted Indoles

The construction of the indole nucleus and the introduction of substituents at various positions have been the subject of extensive research. Several classical and modern synthetic methods are employed, each with its own advantages and substrate scope.

The Fischer Indole Synthesis

Discovered in 1883 by Hermann Emil Fischer, this is one of the oldest and most widely used methods for synthesizing indoles.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[1] A variety of acids can be used to catalyze the reaction, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride.[1]

Caption: Workflow of the Fischer Indole Synthesis.

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is another classical method that involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline.[2] This reaction typically requires harsh conditions, such as high temperatures, which can limit its applicability.[2] However, recent modifications, including the use of microwave irradiation, have been developed to improve reaction efficiency and yields.[3]

Palladium-Catalyzed Indole Syntheses

Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed cross-coupling reactions for the construction of the indole ring. These methods often offer milder reaction conditions and greater functional group tolerance compared to the classical methods.

The Larock Indole Synthesis: This method involves the palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodoaniline) with a disubstituted alkyne.[4] The reaction is highly regioselective, with the bulkier substituent of the alkyne generally ending up at the 2-position of the indole.[5]

The Buchwald-Hartwig Amination: While not a direct indole synthesis, the Buchwald-Hartwig amination is a crucial tool for the N-arylation of indoles and for the synthesis of precursors for other cyclization reactions.[6] This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an amine and an aryl halide.[6]

Caption: Overview of Palladium-Catalyzed Indole Synthesis Methods.

Quantitative Data on Synthesis and Biological Activity

The efficiency of synthetic methods and the biological potency of the resulting substituted indoles are critical for their application in drug discovery. The following tables summarize representative yields for various synthetic approaches and the in vitro activity of selected indole derivatives against cancer cell lines.

Table 1: Representative Yields of Substituted Indole Syntheses

| Synthesis Method | Starting Materials | Product | Yield (%) | Reference |

| Fischer Indole Synthesis | Phenylhydrazine + Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 82 | [7] |

| Fischer Indole Synthesis | o-Tolylhydrazine + Isopropyl methyl ketone | 2,3,3-Trimethyl-3H-indole | High | [8] |

| Larock Indole Synthesis | o-Iodoaniline + Diphenylacetylene | 2,3-Diphenylindole | 80-95 | [1] |

| Larock Indole Synthesis | o-Bromoaniline + Serine-derived alkyne | Unnatural Tryptophan derivative | 70 | [9] |

| Buchwald-Hartwig Amination | 5-Bromoindole + Aniline | 5-(Phenylamino)indole | 85 | [10] |

| Bischler-Möhlau Synthesis | α-Bromoacetophenone + Aniline | 2-Phenylindole | Variable, often low | [2] |

Table 2: Anticancer Activity of Substituted Indoles as Tubulin Polymerization Inhibitors

| Compound Class | Specific Compound Example | Target Cancer Cell Line | Activity (IC₅₀) | Reference |

| Indole-chalcone derivatives | Compound with R=H | Multiple cancer cell lines | 0.22 - 1.80 µM | |

| Quinoline-indole derivatives | Compound 13 | Various cancer cell lines | 2 - 11 nM | |

| Benzimidazole-indole derivatives | Compound 8 | Multiple cancer cell lines | ~50 nM (average) | |

| Indole-vinyl sulfone derivatives | Compound 9 | Multiple cancer cell lines | Not specified | |

| Fused Indole Derivatives | Compound 21 | Several human cancer cells | 22 - 56 nM | [11] |

| 2-Anilinopyridyl-linked oxindoles | Compound 6r | DU-145 (prostate) | 1.84 µM (tubulin polym.) | [12] |

| Pyrrole-indole hybrids | Compound 3h | T47D (breast) | 2.4 µM | [13] |

Table 3: Anticancer Activity of Substituted Indoles as Kinase Inhibitors

| Compound Class | Specific Compound Example | Target Kinase(s) | Target Cancer Cell Line | Activity (IC₅₀) | Reference |

| Indolyl-1,2,4-triazole hybrids | Compounds 57a, 57b, 58 | VEGFR-2 | Not specified | Highly potent | |

| Indole-based Tyrphostin derivatives | Compound 2a | VEGFR-2 | Huh-7 (hepatocellular) | 0.01 - 0.04 µM | [13] |

| Indolin-2-one derivatives | Compound 9 | VEGFR-2, EGFR, CDK-2, CDK-4 | HepG2 (hepatocellular) | Not specified | [8] |

| Thiazolyl-indole-2-carboxamides | Compound 6i | EGFR, HER2, VEGFR-2, CDK2 | MCF-7 (breast) | 6.10 µM | [14] |

| Indazole-based inhibitors | Axitinib | VEGFR1, VEGFR2, VEGFR3 | Endothelial cells | 0.1 - 1.2 nM | [15] |

Signaling Pathways Targeted by Substituted Indoles

Substituted indoles exert their biological effects by modulating a variety of cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of novel therapeutic agents.

Tubulin Polymerization Inhibition

Many indole derivatives exhibit potent anticancer activity by interfering with microtubule dynamics. They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Kinase Inhibition and Downstream Signaling

Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Substituted indoles have been developed as potent inhibitors of various kinases, including receptor tyrosine kinases (e.g., VEGFR, EGFR) and cyclin-dependent kinases (CDKs). By inhibiting these kinases, indole derivatives can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

The PI3K/Akt/mTOR Pathway: This is a central signaling pathway that controls cell growth, proliferation, and survival. It is frequently overactive in cancer. Some indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway.[16]

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Substituted Indoles.

The NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway plays a critical role in inflammation, immunity, and cell survival. Its aberrant activation is implicated in various cancers. Indole derivatives like I3C and DIM can suppress NF-κB activation by preventing the degradation of its inhibitor, IκBα.[16]

Caption: Inhibition of the NF-κB Signaling Pathway by Substituted Indoles.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research. Below are generalized procedures for some of the key synthetic methods discussed.

General Protocol for Fischer Indole Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve the arylhydrazine hydrochloride (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).

-

Catalyst Addition: Add the acid catalyst (e.g., a catalytic amount of sulfuric acid or 1.0-2.0 eq of zinc chloride) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

General Protocol for Larock Indole Synthesis

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the o-haloaniline (1.0 eq), the disubstituted alkyne (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a dry, degassed solvent (e.g., DMF or toluene) to the flask.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: After removing the solvent in vacuo, purify the crude product by flash column chromatography on silica gel.

Conclusion

The substituted indole core remains a highly attractive scaffold in the design of novel therapeutic agents. The continuous development of innovative synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms of action, will undoubtedly pave the way for the discovery of next-generation indole-based drugs with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to harnessing the vast potential of this remarkable heterocyclic system.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

The Trifluoromethyl Group: A Keystone in Modern Drug Design

An in-depth technical guide on the significance of the trifluoromethyl group in drug design for researchers, scientists, and drug development professionals.

The strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone of modern medicinal chemistry, transforming the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This guide provides a detailed exploration of the multifaceted roles of the CF3 group in drug design, supported by quantitative data, experimental methodologies, and process visualizations.

Physicochemical Properties and Their Impact

The trifluoromethyl group exerts its influence through a combination of unique electronic and steric properties. Its strong electron-withdrawing nature, high lipophilicity, and ability to act as a bioisostere for other chemical groups are primary drivers of its utility in drug design.

Metabolic Stability: One of the most significant advantages of introducing a CF3 group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong (approximately 116 kcal/mol), making it resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are primary mediators of drug metabolism. This increased stability often leads to a longer drug half-life and improved bioavailability. For instance, replacing a metabolically labile methyl group with a CF3 group can block oxidative metabolism at that position.

Lipophilicity: The CF3 group is highly lipophilic, which can significantly impact a drug's ability to cross cell membranes and its overall absorption, distribution, metabolism, and excretion (ADME) profile. The Hansch-Leo parameter (π), a measure of lipophilicity, for the CF3 group is approximately 0.88, indicating its strong contribution to a molecule's overall lipophilicity. This property can be leveraged to enhance the penetration of drugs into the central nervous system or to improve their binding to hydrophobic pockets in target proteins.

Binding Affinity and Potency: The electron-withdrawing nature of the CF3 group can modulate the acidity or basicity of nearby functional groups, thereby influencing a drug's ionization state and its ability to interact with its biological target. For example, the pKa of an amine can be lowered by the presence of a nearby CF3 group, which can alter its binding interactions. Furthermore, the CF3 group can engage in specific non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with protein targets, leading to enhanced binding affinity and potency.

Bioavailability and Permeability: By enhancing metabolic stability and modulating lipophilicity, the CF3 group can have a profound positive effect on a drug's oral bioavailability. Improved resistance to first-pass metabolism in the liver means that a greater proportion of the administered dose reaches systemic circulation. However, excessive lipophilicity can sometimes lead to poor aqueous solubility and reduced absorption, necessitating a careful balance of physicochemical properties.

Quantitative Impact of Trifluoromethylation

The following table summarizes the quantitative effects of trifluoromethylation on the physicochemical and biological properties of selected drug candidates, based on structure-activity relationship (SAR) studies.

| Compound Pair | Modification | Property Measured | Original Compound Value | CF3-Containing Analog Value | Fold Change | Reference |

| Celecoxib Analog | CH3 to CF3 | COX-2 IC50 | 2.5 µM | 0.04 µM | 62.5 | (Hypothetical Example) |

| Efavirenz Precursor | H to CF3 | Reverse Transcriptase Ki | 15 nM | 1.7 nM | 8.8 | (Hypothetical Example) |

| Mefloquine Analog | H to CF3 | Antimalarial EC50 | 120 nM | 25 nM | 4.8 | (Hypothetical Example) |

Experimental Protocols

3.1. In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol outlines a common method for evaluating the metabolic stability of a compound, a key parameter often improved by trifluoromethylation.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a test compound in the presence of liver microsomes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Human liver microsomes (e.g., 20 mg/mL protein concentration)

-

NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Positive control compound (e.g., a rapidly metabolized drug like verapamil)

-

Acetonitrile with internal standard (for quenching and sample analysis)

-

96-well plates, incubator, LC-MS/MS system

Procedure:

-

Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

-

In a 96-well plate, add the liver microsome solution to the buffer to achieve a final protein concentration of 0.5 mg/mL.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing chilled acetonitrile with an internal standard to stop the reaction.

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

-

Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).

-

Calculate the half-life (t1/2) as 0.693/k and the intrinsic clearance (Clint) using the appropriate equations.

3.2. Determination of Lipophilicity (logP) by HPLC

Objective: To measure the octanol-water partition coefficient (logP) of a compound, a measure of its lipophilicity.

Materials:

-

Test compound

-

HPLC system with a reverse-phase column (e.g., C18)

-

Mobile phase: Acetonitrile and water

-

A series of standard compounds with known logP values

Procedure:

-

Prepare solutions of the test compound and standard compounds in a suitable solvent.

-

Develop an isocratic HPLC method with a suitable mobile phase composition.

-

Inject each standard compound and record its retention time (tR).

-

Create a calibration curve by plotting the known logP values of the standards against their measured retention times.

-

Inject the test compound and measure its retention time.

-

Interpolate the logP of the test compound from the calibration curve.

Visualizing the Role of the CF3 Group

The following diagrams illustrate key concepts related to the integration of the trifluoromethyl group in drug design.

Caption: A logical workflow for incorporating a trifluoromethyl group in lead optimization.

Caption: An experimental workflow for the in vitro microsomal stability assay.

Conclusion

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing drug candidates. Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity has led to the development of numerous successful drugs across various therapeutic areas. A thorough understanding of its properties and the strategic application of trifluoromethylation, guided by robust experimental data, will continue to be a valuable strategy in the design of future pharmaceuticals.

Structure Elucidation of 4-Bromo-6-(trifluoromethyl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-Bromo-6-(trifluoromethyl)-1H-indole. Due to the limited availability of published, peer-reviewed spectroscopic and synthetic data for this specific compound, this guide outlines the expected analytical characteristics and a plausible synthetic pathway based on established principles of organic chemistry and spectroscopy. The methodologies and data presented herein are intended to serve as a foundational resource for researchers working with this and structurally related molecules.

Introduction

This compound is a halogenated and trifluoromethylated indole derivative. Such compounds are of significant interest in medicinal chemistry and drug development due to the unique properties imparted by the halogen and trifluoromethyl substituents, including altered lipophilicity, metabolic stability, and binding interactions with biological targets. Accurate structural confirmation is the cornerstone of any research and development effort involving novel chemical entities. This guide details the analytical techniques and synthetic considerations crucial for the unambiguous structure elucidation of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an indole scaffold substituted with a bromine atom at the C4 position and a trifluoromethyl group at the C6 position.

| Property | Value | Reference |

| Molecular Formula | C₉H₅BrF₃N | |

| Molecular Weight | 264.04 g/mol | |

| CAS Number | 1000342-93-7 | |

| Canonical SMILES | C1=CNC2=C1C(=CC(=C2)C(F)(F)F)Br | |

| Boiling Point | 298.1°C at 760 mmHg | |

| Purity | Typically >95% (commercial sources) |

Proposed Synthesis Pathway

A common and effective method for the synthesis of substituted indoles is the Fischer indole synthesis. A plausible route to this compound would involve the reaction of (3-bromo-5-(trifluoromethyl)phenyl)hydrazine with a suitable carbonyl compound, such as acetaldehyde, followed by cyclization under acidic conditions.

Caption: Proposed Fischer Indole Synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of (3-bromo-5-(trifluoromethyl)phenyl)hydrazine

-

Dissolve 3-bromo-5-(trifluoromethyl)aniline in a suitable acidic aqueous medium (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

-

In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated HCl.

-

Slowly add the diazonium salt solution to the SnCl₂ solution at low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Basify the reaction mixture with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazine.

Step 2: Fischer Indole Synthesis

-

To a solution of (3-bromo-5-(trifluoromethyl)phenyl)hydrazine in a suitable solvent (e.g., ethanol or acetic acid), add acetaldehyde.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or zinc chloride).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Structure Elucidation Workflow

The following workflow outlines the key analytical steps for the structural confirmation of the synthesized compound.

Caption: Workflow for the structure elucidation of this compound.

Spectroscopic Data (Expected)

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.2 | br s | - | 1H | N-H |

| ~7.6 | s | - | 1H | H-5 |

| ~7.4 | m | - | 1H | H-2 |

| ~7.3 | s | - | 1H | H-7 |

| ~6.7 | m | - | 1H | H-3 |

¹³C NMR Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~136 | C-7a |

| ~128 (q) | C-6 (with C-F coupling) |

| ~125 | C-3a |

| ~124 (q) | -CF₃ (with C-F coupling) |

| ~123 | C-2 |

| ~122 | C-5 |

| ~115 | C-7 |

| ~113 | C-4 |

| ~103 | C-3 |

¹⁹F NMR Spectroscopy

Solvent: CDCl₃ Frequency: 376 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -62 | s | -CF₃ |

Mass Spectrometry (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 263/265 | High | [M]⁺ (Isotopic pattern for Br) |

| 184 | Moderate | [M - Br]⁺ |

| 115 | Moderate | [M - Br - CF₃]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H stretch |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1350-1100 | Strong | C-F stretch |

| ~800-600 | Strong | C-Br stretch |

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of a plausible synthetic route, such as the Fischer indole synthesis, and a comprehensive analysis of its spectroscopic data. While specific experimental data is not widely published, the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and IR data, as outlined in this guide, provide a robust framework for its characterization. This technical guide serves as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating the synthesis and confirmation of this and other related indole derivatives.

A Preliminary Investigation of Trifluoromethylated Indoles: A Technical Guide for Drug Discovery Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The strategic introduction of a trifluoromethyl (CF3) group to this privileged structure has emerged as a powerful strategy in modern drug discovery. The unique properties of the CF3 group, such as its high electronegativity, lipophilicity, and metabolic stability, can significantly enhance the pharmacological profile of indole-based compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of trifluoromethylated indoles, aimed at researchers, scientists, and drug development professionals.

I. Synthesis of Trifluoromethylated Indoles

The synthesis of trifluoromethylated indoles can be broadly categorized into two main approaches: direct trifluoromethylation of a pre-formed indole ring and cyclization strategies involving a trifluoromethylated precursor.

Direct C-H Trifluoromethylation

Direct trifluoromethylation of the indole nucleus is an atom-economical approach. A notable example is the Cu(II)-catalyzed oxidative trifluoromethylation of C3-substituted indoles at the C2 position. This method utilizes the readily available and inexpensive Langlois reagent (CF3SO2Na) as the trifluoromethyl source.

Experimental Protocol: Cu(II)-Catalyzed Oxidative Trifluoromethylation of 3-Methyl-1H-indole

A mixture of 3-methyl-1H-indole (0.5 mmol), CF3SO2Na (1.5 mmol), CuSO4 (0.05 mmol), and KF (1.0 mmol) in DMA (2.0 mL) is stirred in a sealed tube at 85 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na2SO4, concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 3-methyl-2-(trifluoromethyl)-1H-indole.

Domino Trifluoromethylation/Cyclization Strategies

Domino reactions offer an efficient route to construct complex molecules in a single pot. The synthesis of 2-(trifluoromethyl)indoles from 2-alkynylanilines using a fluoroform-derived CuCF3 reagent is a prime example of this approach. This domino trifluoromethylation/cyclization strategy ensures the precise placement of the CF3 group.[1][2]

Experimental Protocol: Domino Trifluoromethylation/Cyclization of N-(2-(phenylethynyl)phenyl)tosylamide

To a solution of N-(2-(phenylethynyl)phenyl)tosylamide (0.2 mmol) in DMF (2.0 mL) is added CuCF3 (0.4 mmol) at room temperature under an argon atmosphere. The mixture is stirred at 60 °C for 12 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography to yield 2-(trifluoromethyl)-1-tosyl-1H-indole.

Table 1: Synthesis of Trifluoromethylated Indoles - Selected Examples

| Entry | Starting Material | Method | Product | Yield (%) | Reference |

| 1 | 3-Methyl-1H-indole | Cu(II)-catalyzed oxidative trifluoromethylation | 3-Methyl-2-(trifluoromethyl)-1H-indole | 86 | [3] |

| 2 | N-(2-(phenylethynyl)phenyl)tosylamide | Domino trifluoromethylation/cyclization | 2-(Trifluoromethyl)-1-tosyl-1H-indole | 95 | [1] |

| 3 | Indole | Metal-free oxidative trifluoromethylation | 2-(Trifluoromethyl)-1H-indole | 66 | |

| 4 | Melatonin | Cu(II)-catalyzed oxidative trifluoromethylation | 2-(Trifluoromethyl)melatonin | 68 | [3] |

II. Biological Activities and Mechanisms of Action

Trifluoromethylated indoles exhibit a wide range of biological activities, including antiviral and anticancer properties. The introduction of the CF3 group often leads to enhanced potency and improved pharmacokinetic profiles.

Antiviral Activity

A series of novel trifluoromethyl indole derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[4] These compounds show promising activity against wild-type HIV-1 and some drug-resistant strains.

Mechanism of Action: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition

NNRTIs bind to an allosteric pocket in the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the viral genome. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA to DNA.

Certain indole derivatives have been shown to be potent inhibitors of the Zika virus (ZIKV) NS2B-NS3 protease, an enzyme essential for viral replication. The inhibition mechanism is likely non-competitive, suggesting binding to an allosteric site on the protease.[5]

Table 2: Antiviral Activity of Selected Trifluoromethylated Indoles

| Compound ID | Virus | Target | Assay | IC50 / EC50 (nM) | Reference |

| 10i | HIV-1 (WT) | Reverse Transcriptase | MT-2 cell-based | 2.6 | [4] |

| 10k | HIV-1 (WT) | Reverse Transcriptase | MT-2 cell-based | 3.1 | [4] |

| 66 | Zika Virus | NS2B-NS3 Protease | Enzymatic | 320 | [5] |

| 67 | Zika Virus | NS2B-NS3 Protease | Enzymatic | 450 | [5] |

Anticancer Activity

Trifluoromethylated indoles have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization and modulation of key signaling pathways.

Several indole derivatives, including those with trifluoromethyl groups, have been shown to inhibit tubulin polymerization, a critical process for cell division. These compounds can bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

While the precise signaling pathways affected by many trifluoromethylated indoles are still under investigation, some evidence points towards the modulation of pathways critical for cancer cell survival and proliferation. For instance, a novel synthetic naphthofuran compound bearing a bis(trifluoromethyl)phenyl moiety has been shown to inhibit the STAT3 pathway by directly binding to HNF 4α. The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is a known target for various indole derivatives and represents a promising area of investigation for their trifluoromethylated counterparts.[6]

Table 3: Anticancer Activity of Selected Trifluoromethylated Indoles

| Compound Class | Cancer Cell Line | Mechanism of Action | IC50 / GI50 (µM) | Reference |

| Indole-sulfonamide | MOLT-3 (Leukemia) | Not specified | 10.65 - 56.39 | |

| 3-Aroylindole | SK-OV-3 (Ovarian) | Tubulin polymerization inhibition | < 5 | |

| 3-Aroylindole | NCI-H460 (Lung) | Tubulin polymerization inhibition | < 5 | |

| 3-Aroylindole | DU-145 (Prostate) | Tubulin polymerization inhibition | < 5 |

III. Visualizations

Experimental Workflows

Signaling Pathways

IV. Conclusion

Trifluoromethylated indoles represent a highly valuable class of compounds in the field of drug discovery. Their synthesis is achievable through a variety of robust methods, and they exhibit a diverse range of promising biological activities. The continued exploration of their mechanisms of action and the development of novel synthetic strategies will undoubtedly lead to the discovery of new and effective therapeutic agents. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of medicinal chemistry through the investigation of these potent molecules.

References

- 1. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Zika Virus NS2B/NS3 Inhibitors That Prevent Mice from Life-Threatening Infection and Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Halogenated Indole Derivatives: From Synthesis to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Halogenated indole derivatives represent a pivotal class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The incorporation of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the indole scaffold profoundly influences the molecule's physicochemical properties and biological activity. This guide provides a comprehensive overview of the synthesis, quantitative biological data, and mechanisms of action of halogenated indole derivatives, serving as a critical resource for professionals in the field. From their historical roots in ancient dyes to their modern applications as potent therapeutic agents, these compounds exhibit a broad spectrum of activities, including anticancer, antimicrobial, and antiviral properties. Their mechanisms of action often involve the modulation of key signaling pathways, such as the Aryl Hydrocarbon Receptor (AhR) and various kinase cascades, making them promising candidates for further drug development.

Synthesis of Halogenated Indole Derivatives

The synthesis of halogenated indoles can be broadly categorized into two main approaches: direct halogenation of a pre-formed indole ring and synthesis of the indole ring from a halogenated precursor.

1.1. Direct Halogenation of the Indole Ring

Electrophilic halogenation is a common method for introducing halogen atoms onto the electron-rich indole nucleus. The regioselectivity of the reaction is influenced by the halogenating agent, solvent, and the presence of substituents on the indole ring.

-

Bromination: N-bromosuccinimide (NBS) is a widely used reagent for the bromination of indoles, typically affording 3-bromoindole as the major product.[1]

-

Chlorination: Similar to bromination, N-chlorosuccinimide (NCS) can be employed for the chlorination of indoles.

-

Fluorination: Direct fluorination of indoles is more challenging due to the high reactivity of fluorinating agents. However, methods utilizing reagents like Selectfluor have been developed.

-

Iodination: N-iodosuccinimide (NIS) or iodine in the presence of a base are commonly used for the iodination of indoles.

1.2. Indole Synthesis from Halogenated Precursors

Several classic indole syntheses can be adapted to use halogenated starting materials, allowing for the preparation of specific isomers that may be difficult to obtain through direct halogenation.

-

Fischer Indole Synthesis: This method involves the reaction of a halogenated phenylhydrazine with an aldehyde or ketone under acidic conditions.

-

Leimgruber-Batcho Indole Synthesis: This two-step procedure is particularly useful for the synthesis of various substituted indoles, including those with halogen substituents.

-

Palladium-Catalyzed Synthesis: Modern cross-coupling methodologies, such as the Buchwald-Hartwig and Suzuki reactions, offer versatile routes to functionalized and halogenated indoles from ortho-haloanilines.

Physicochemical Properties of Halogenated Indole Derivatives

The introduction of a halogen atom significantly alters the physicochemical properties of the indole ring, impacting its solubility, lipophilicity, and metabolic stability.

| Property | Effect of Halogenation |

| Melting Point | Generally increases with the atomic weight of the halogen and can be influenced by the position of substitution. |

| Boiling Point | Increases with the size and mass of the halogen atom. |

| Solubility | Halogenation generally decreases aqueous solubility and increases solubility in organic solvents. The specific solubility depends on the halogen, its position, and the overall molecular structure. |

| Lipophilicity (logP) | Increases with halogenation, following the general trend I > Br > Cl > F. |

| Acidity (pKa) | The pKa of the indole N-H proton is around 17. Halogen substitution can influence this acidity. |

Table 1: Physicochemical Properties of Selected Monohalogenated Indoles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 4-Fluoroindole | C₈H₆FN | 135.14 | 27-29 | 95 (10 mmHg) | Soluble in methanol. |

| 5-Fluoroindole | C₈H₆FN | 135.14 | 45-48 | 140-142 | Soluble in chloroform (50 mg/mL) and methanol (10 mg/mL).[2] |

| 6-Fluoroindole | C₈H₆FN | 135.14 | 69-71 | - | - |

| 4-Chloroindole | C₈H₆ClN | 151.60 | 69-71 | - | - |

| 5-Chloroindole | C₈H₆ClN | 151.60 | 71-72 | - | Insoluble in water.[3] |

| 6-Chloroindole | C₈H₆ClN | 151.60 | 87-90 | - | Soluble in ethanol (50 mg/mL).[4] |

| 7-Chloroindole | C₈H₆ClN | 151.60 | 55-58 | - | - |

| 3-Bromoindole | C₈H₆BrN | 196.04 | 99-102 | - | - |

| 5-Bromoindole | C₈H₆BrN | 196.04 | 90-92 | - | Soluble in hot water, hot alcohol, ether, and benzene.[5] |

| 6-Bromoindole | C₈H₆BrN | 196.04 | 92-96 | - | Sparingly soluble in water.[6] |

| 7-Bromoindole | C₈H₆BrN | 196.04 | 41-44 | 85-86 (0.2 mmHg) | Soluble in methanol.[7] |

| 5-Iodoindole | C₈H₆IN | 243.04 | 99-102 | - | - |

Biological Activities of Halogenated Indole Derivatives

Halogenated indoles exhibit a remarkable range of biological activities, with the type and position of the halogen atom often playing a crucial role in their potency and selectivity.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of halogenated indole derivatives against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer-related signaling pathways.

Table 2: Anticancer Activity of Selected Halogenated Indole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ (µM) | Mechanism of Action/Target |

| 5-Fluorinated Indole Analogs | Various human cancer cell lines | Varies | Cytotoxic activity.[8] |

| Indole-Sulfonamide Derivatives | HepG2, A549, MOLT-3 | 7.37 - 136.09 | Cytotoxic activity.[9] |

| Chalcone-Indole Derivative | Various cancer cell lines | 0.22 - 1.80 | Tubulin polymerization inhibitor.[10] |

| Quinoline-Indole Derivative | Various cancer cell lines | 0.002 - 0.011 | Tubulin polymerization inhibitor.[10] |

| Indolyl-methylidene Phenylsulfonylhydrazone (3b) | MCF-7 | 4.0 | Selective cytotoxicity.[11] |

| Indolyl-methylidene Phenylsulfonylhydrazone (3f) | MDA-MB-231 | 4.7 | Cytotoxicity.[11] |

Antimicrobial Activity

Halogenated indoles have shown significant promise as antimicrobial agents, with activity against both bacteria and fungi, including drug-resistant strains.

Table 3: Antimicrobial Activity of Selected Halogenated Indole Derivatives

| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) |

| Brominated Indole Alkaloids | Gram-negative and Gram-positive bacteria | 2 - 8 |

| 5-Iodoindole, 5-Fluoroindole, 6-Bromoindole | Extensively drug-resistant Acinetobacter baumannii | 64 |

| 4,6-Dibromoindole | Candida species | 10 - 50 |

| 5-Bromo-4-chloroindole | Candida species | 10 - 50 |

Antiviral Activity

The antiviral potential of halogenated indole derivatives has been explored against a range of viruses, including human immunodeficiency virus (HIV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).

Table 4: Antiviral Activity of Selected Halogenated Indole Derivatives

| Compound/Derivative Class | Virus | EC₅₀ (µM) |

| 5-Chloropyridinyl Indole Carboxylate (Compound 1) | SARS-CoV-2 | 2.8 |

| N-m-nitrophenylsulfonyl-6-methyl-3-formylindole | HIV-1 | 5.02 |

| 3-Oxindole-2-carboxylate (6f) | HIV-1 | 0.4578 |

Signaling Pathways Modulated by Halogenated Indole Derivatives

The biological effects of halogenated indoles are often mediated by their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a role in regulating xenobiotic metabolism, immune responses, and cell proliferation. Many indole derivatives, including halogenated ones, are known ligands for AhR. Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Kinase Signaling Pathways

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Halogenated indole derivatives have emerged as potent inhibitors of various kinases.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Indole alkaloids have been shown to modulate the MAPK pathway in cancer treatment.[9]

-

PI3K/Akt Signaling Pathway: This pathway is central to cell growth, metabolism, and survival.

-

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): Halogenated indoles have been designed as inhibitors of DYRK1A, a kinase implicated in neurodegenerative disorders.[12]

Caption: Simplified MAPK/ERK Signaling Pathway Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of halogenated indole derivatives.

Synthesis Protocols

Protocol 1: Synthesis of 3-Bromoindole via Bromination with N-Bromosuccinimide (NBS)

Materials:

-

Indole

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolve indole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add NBS (1.05 eq) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 3-bromoindole.

Protocol 2: Synthesis of 4-Fluoroindole

Materials:

-

2-Fluoro-6-nitrotoluene

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas supply

Procedure:

-

Condensation: In a round-bottom flask, dissolve 2-fluoro-6-nitrotoluene (1.0 eq) in DMF. Add DMF-DMA (2.0 eq) and heat the mixture to reflux for several hours, monitoring the reaction by TLC. After completion, remove the solvent under reduced pressure to obtain the crude intermediate, (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine.[2][13]

-

Reductive Cyclization: Dissolve the crude intermediate in methanol in a hydrogenation vessel. Add 10% Pd/C catalyst. Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature overnight.[13]

-

Work-up and Purification: After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography to yield 4-fluoroindole.

Biological Assay Protocols

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Halogenated indole derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the halogenated indole derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only). Incubate for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Halogenated indole derivative stock solution (in DMSO)

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Preparation of Dilutions: Dispense 100 µL of broth into all wells of a 96-well plate. Add 100 µL of the halogenated indole stock solution (at 2x the highest desired concentration) to the first column of wells.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

-

Inoculation: Prepare a standardized inoculum of the test microorganism. Dilute the inoculum in broth to the final desired concentration (e.g., 5 x 10⁵ CFU/mL for bacteria). Add 100 µL of the final inoculum to each well.

-

Controls: Include a positive control (inoculum in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

Halogenated indole derivatives have proven to be a versatile and promising class of compounds in drug discovery. Their diverse biological activities, coupled with the tunable nature of their physicochemical properties through halogenation, make them attractive scaffolds for the development of novel therapeutics. The data and protocols presented in this guide highlight the significant progress made in understanding the synthesis, activity, and mechanisms of action of these compounds.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: Further elucidation of the precise relationships between the type and position of halogen substituents and biological activity will enable more rational design of potent and selective inhibitors.

-

Target Identification and Mechanism of Action Studies: While many biological activities have been reported, the specific molecular targets for many halogenated indoles remain to be fully characterized.

-

Pharmacokinetic and Pharmacodynamic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) and toxicity of lead compounds are essential for their translation into clinical candidates.

-

Development of Novel Synthetic Methodologies: The discovery of new, efficient, and regioselective methods for the synthesis of halogenated indoles will facilitate the exploration of a wider chemical space.

References

- 1. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 4. 5-Bromoindole CAS#: 10075-50-0 [m.chemicalbook.com]

- 5. From Tyrian purple to kinase modulators: naturally halogenated indirubins and synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Bromoindole manufacturers and suppliers in india [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cusabio.com [cusabio.com]

- 11. [b]-Annulated Halogen-Substituted Indoles as Potential DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]

- 13. Page loading... [guidechem.com]

Unveiling the Biological Potential of 4-Bromo-6-(trifluoromethyl)-1H-indole: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Promising Scaffold for Novel Therapeutics

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The strategic incorporation of halogen and trifluoromethyl substituents can significantly enhance the pharmacological properties of indole derivatives. The presence of a trifluoromethyl group, in particular, is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[3] This technical guide focuses on the biological potential of a specific, yet under-investigated, compound: 4-Bromo-6-(trifluoromethyl)-1H-indole.

While direct experimental data on the biological activity of this compound is not extensively available in current scientific literature, its structural motifs—a brominated and trifluoromethylated indole core—are present in compounds with significant and diverse pharmacological effects. This guide will, therefore, explore the documented biological activities of structurally analogous compounds to infer the potential therapeutic applications of this compound. By examining the established anti-cancer, anti-viral, and other biological activities of related molecules, we aim to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this particular chemical entity.

Inferred Biological Potential and Supporting Data from Analogous Compounds

Based on the biological activities of structurally related indole derivatives, this compound is hypothesized to possess potential therapeutic value in several key areas, including oncology and virology. The following sections present quantitative data from studies on analogous compounds to support this hypothesis.

Potential as an Anti-Cancer Agent

The indole scaffold is a common feature in many anti-cancer agents. Studies on various substituted indoles have demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as the disruption of tubulin polymerization.

Table 1: Cytotoxicity of Structurally Related Indole Analogs in Human Cancer Cell Lines

| Compound/Analog Reference | Cancer Cell Line | IC50 (µM) | Reference |

| A 6-aryl-3-aroyl-indole analogue | MCF-7 (Breast) | [Data not explicitly provided, but noted as a strong inhibitor] | [4] |

| A 6-aryl-3-aroyl-indole analogue | MDA-MB-231 (Breast) | [Data not explicitly provided, but noted as a strong inhibitor] | [4] |

| 6,7-annulated-4-substituted indoles (9 potent compounds) | L1210 (Leukemia) | 0.5–4.0 (after 4 days) | [5] |

Potential as an Anti-HIV Agent

Trifluoromethylated indole derivatives have shown promise as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.

Table 2: Anti-HIV-1 Activity of Novel Trifluoromethyl Indole Derivatives

| Compound Reference | HIV-1 Strain | IC50 (nM) | EC50 (nM) | Therapeutic Index (TI) | Reference |

| Trifluoromethyl indole 10i | Wild-Type | [Not specified] | [Low nanomolar] | >15873 | [6][7] |

| Trifluoromethyl indole 10k | Wild-Type | [Not specified] | [Low nanomolar] | >15873 | [6][7] |

| Efavirenz (Reference Drug) | Wild-Type | [Not specified] | [Comparable to 10i/10k] | [Not specified] | [6][7] |

| Nevirapine (Reference Drug) | Wild-Type | [Not specified] | [Less potent than 10i/10k] | [Not specified] | [6][7] |

| Trifluoromethyl indole 10i | Y181C Mutant | [Not specified] | [More potent than Nevirapine] | [Not specified] | [6][7] |

| Trifluoromethyl indole 10k | Y181C Mutant | [Not specified] | [More potent than Nevirapine] | [Not specified] | [6][7] |

Experimental Protocols for Key Biological Assays

To facilitate further research into the biological potential of this compound, this section provides detailed methodologies for key experiments cited in the context of its analogous compounds.

Tubulin Polymerization Inhibition Assay

This assay is crucial for evaluating the anti-cancer potential of compounds that may act by disrupting microtubule dynamics.

Protocol:

-

Reagents and Materials:

-

Tubulin (≥99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Test compound dissolved in DMSO

-

Microplate reader capable of measuring absorbance at 340 nm

-

-

Procedure:

-

A reaction mixture containing tubulin (at a final concentration of 1 mg/mL) in General Tubulin Buffer is prepared.

-

The test compound (e.g., this compound) at various concentrations is added to the reaction mixture.

-

The mixture is incubated at 37°C.

-

The polymerization of tubulin is initiated by the addition of GTP.

-

The change in absorbance at 340 nm is monitored over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.

-

The concentration of the test compound that inhibits tubulin polymerization by 50% (IC50) is determined.

-

Anti-HIV-1 Assay in MT-2 Cells

This cellular assay is fundamental for assessing the antiviral efficacy of potential HIV-1 inhibitors.

Protocol:

-

Cell Culture and Virus:

-

MT-2 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

HIV-1 (e.g., wild-type or drug-resistant strains) is propagated in appropriate host cells.

-

-

Procedure:

-

MT-2 cells are seeded in a 96-well plate.

-

The cells are infected with HIV-1 in the presence of serial dilutions of the test compound.

-

The plate is incubated at 37°C in a 5% CO₂ incubator.

-

After a specified incubation period (e.g., 4-5 days), cell viability is assessed using a colorimetric method such as the MTT assay.

-

The 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication, is calculated.

-

Cytotoxicity of the compound on uninfected MT-2 cells is also determined to calculate the therapeutic index (TI = CC50/EC50).

-

Visualizing Potential Mechanisms and Workflows

To provide a clearer understanding of the potential biological context of this compound, the following diagrams, generated using the DOT language, illustrate relevant signaling pathways and experimental workflows.

Potential Mechanism of Action: Inhibition of Tubulin Polymerization

Experimental Workflow for Anti-HIV-1 Drug Screening

Conclusion and Future Directions

While direct biological data for this compound remains to be established, the evidence from structurally related compounds strongly suggests its potential as a valuable scaffold in drug discovery. The presence of both a bromine atom and a trifluoromethyl group on the indole ring provides a unique combination of properties that could lead to potent and selective biological activity.

Future research should focus on the synthesis and subsequent biological evaluation of this compound. Initial screening in anti-cancer and anti-viral assays, as detailed in this guide, would be a logical starting point. Further structure-activity relationship (SAR) studies, involving modifications at various positions of the indole ring, could lead to the identification of lead compounds with optimized efficacy and safety profiles. The information and protocols provided herein offer a solid foundation for initiating such an investigation into the therapeutic potential of this promising molecule.

References

- 1. 2636642-33-4|Methyl 6-bromo-4-(trifluoromethyl)-1H-indole-2-carboxylate|BLD Pharm [bldpharm.com]

- 2. This compound - CAS:1000342-93-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]